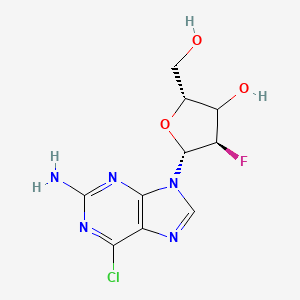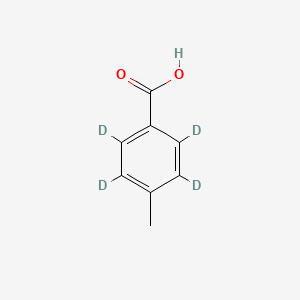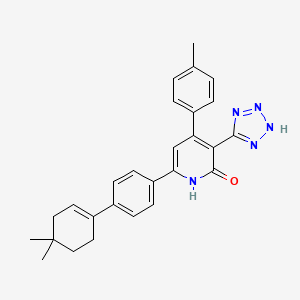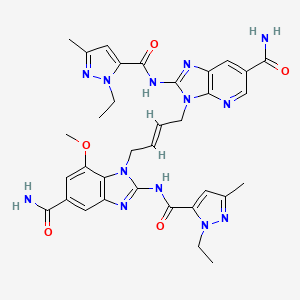
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O is a stereoisomer of glucose, a simple sugar and an essential carbohydrate in biology. This compound is characterized by its five hydroxyl groups and an aldehyde group, making it a pentahydroxyhexanal. The “18O” denotes the presence of the oxygen-18 isotope, which is often used in tracer studies to understand metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O typically involves the isotopic labeling of glucose. One common method is the enzymatic conversion of glucose-6-phosphate to glucose-6-phosphate-18O using glucose-6-phosphate dehydrogenase in the presence of oxygen-18 labeled water. This reaction is followed by hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms that incorporate oxygen-18 into glucose during fermentation. This method ensures high yield and purity, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form gluconic acid. This reaction is typically catalyzed by glucose oxidase in the presence of oxygen.
Reduction: The compound can be reduced to form sorbitol using sodium borohydride or other reducing agents.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acetic anhydride to form glucose pentaacetate.
Common Reagents and Conditions:
Oxidation: Glucose oxidase, oxygen.
Reduction: Sodium borohydride, methanol.
Substitution: Acetic anhydride, pyridine.
Major Products:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O is used as a tracer in metabolic studies to understand the pathways of glucose metabolism. Its isotopic labeling allows researchers to track its incorporation and transformation in various biochemical processes.
Biology: In biological research, this compound is used to study cellular respiration and photosynthesis. The oxygen-18 isotope helps in tracing the movement of oxygen atoms through different metabolic pathways.
Medicine: In medical research, this compound is used in diagnostic imaging techniques such as positron emission tomography (PET) to study glucose uptake in tissues, which is crucial in cancer research and brain studies.
Industry: The compound is used in the food industry for the production of isotopically labeled glucose, which is used in various applications including flavor enhancement and nutritional studies.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O involves its participation in metabolic pathways as a glucose analog. It is taken up by cells through glucose transporters and undergoes phosphorylation by hexokinase to form glucose-6-phosphate-18O. This labeled intermediate can then enter glycolysis or the pentose phosphate pathway, allowing researchers to study the flow of metabolites and the fate of the oxygen-18 isotope.
Vergleich Mit ähnlichen Verbindungen
D-Glucose: The most common form of glucose, differing only in the absence of the oxygen-18 isotope.
D-Galactose: Another hexose sugar with a similar structure but different stereochemistry.
D-Mannose: A stereoisomer of glucose with different spatial arrangement of hydroxyl groups.
Uniqueness: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal-18O is unique due to its isotopic labeling, which allows for detailed metabolic studies that are not possible with unlabeled glucose. This makes it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i7+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-WHMSQDSOSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=[18O])O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



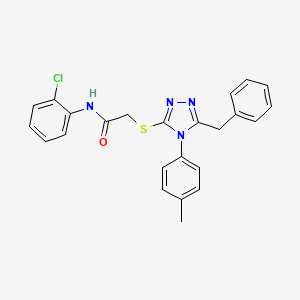


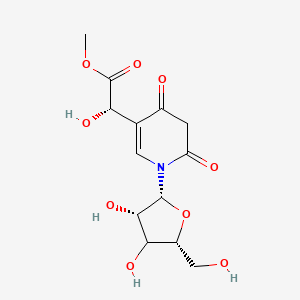
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)


